REACTION_CXSMILES
|
[C:1]([O-:4])(=O)[CH3:2].[Na+].[NH:6]1[CH2:13][CH2:12][C:10](=[O:11])[NH:9][C:7]1=[O:8].[CH2:14]=[C:15]=[O:16]>C(OCC)(=O)C>[C:15]([N:6]1[CH2:13][CH2:12][C:10](=[O:11])[N:9]([C:1](=[O:4])[CH3:2])[C:7]1=[O:8])(=[O:16])[CH3:14] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
N1C(=O)NC(=O)CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C=O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the catalyst was filtered off
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from isopropanol
|
Type
|
CUSTOM
|
Details
|
The melting point was 81.5° C to 83° C, and the elementary analysis resulted in the following values
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)N1C(=O)N(C(=O)CC1)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |